molecular formula C13H12O3 B2893462 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid CAS No. 104794-30-1

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid

Cat. No.: B2893462
CAS No.: 104794-30-1
M. Wt: 216.236
InChI Key: XLJWWXHFTNCUBH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenyl group and two methyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Introduction of Substituents: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions. These reactions involve the use of catalysts like aluminum chloride (AlCl3) to facilitate the attachment of the phenyl and methyl groups to the furan ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.

    Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid can be compared with other similar compounds, such as:

    2,5-Dimethylfuran: A simpler derivative of furan with two methyl groups attached to the furan ring.

    4-Phenylfuran-3-carboxylic acid: A derivative of furan with a phenyl group and a carboxylic acid group attached to the furan ring.

    2,5-Dimethyl-3-furoic acid: A derivative of furan with two methyl groups and a carboxylic acid group attached to the furan ring.

Properties

IUPAC Name

2,5-dimethyl-4-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWWXHFTNCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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